N-(thiophen-2-ylmethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c10-13(11,8-3-4-8)9-6-7-2-1-5-12-7/h1-2,5,8-9H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGOVJPAWZACOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)cyclopropanesulfonamide typically involves the reaction of thiophen-2-ylmethylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(thiophen-2-ylmethyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(thiophen-2-ylmethyl)cyclopropanesulfonamide with structurally or functionally related sulfonamides and thiophene derivatives, based on available
Key Observations:
Structural Flexibility vs. In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits greater rotational freedom between its aromatic rings (dihedral angles ~8–16°), which may reduce binding affinity compared to the cyclopropane-containing target compound .
Synthetic Accessibility :
- Pd-mediated routes (e.g., N-(1-allyl-indol-2-yl)thiophene-2-sulfonamide ) highlight the utility of transition-metal catalysis in constructing complex sulfonamide architectures . However, the target compound may require simpler amine-sulfonyl chloride coupling, avoiding costly metal catalysts.
Biological Relevance :
- Cyclopropanesulfonamides like N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide are explored as kinase inhibitors due to their ability to occupy hydrophobic enzyme pockets . The thiophene moiety in the target compound could further modulate electronic interactions with target proteins.
- Thiophene sulfonamides (e.g., N-(1-allyl-indol-2-yl)thiophene-2-sulfonamide ) are intermediates in fused-ring systems, suggesting the target compound may have applications in heterocyclic drug discovery .
Biological Activity
N-(thiophen-2-ylmethyl)cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, compounds containing thiophene moieties have been shown to exhibit significant inhibitory effects on enzymes related to inflammation and cancer progression.
- Inhibition of mPGES-1 : Recent studies have identified similar thiophene-based compounds as effective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory responses and cancer development. These inhibitors selectively affect the production of prostaglandin E2 (PGE2), which is often upregulated in pathological conditions, thus potentially reducing associated side effects seen with traditional COX inhibitors .
- Antioxidant Activity : The antioxidant properties of thiophene derivatives have also been explored. For instance, compounds with thiophene rings demonstrated significant radical scavenging activity, which could contribute to their protective effects against oxidative stress-related diseases .
Biological Activity Findings
The biological activities of this compound can be summarized based on various studies that evaluated its effects on cell lines and microbial strains.
Antibacterial Activity
Research has shown that thiophene derivatives exhibit considerable antibacterial properties. For example:
- Gram-positive bacteria : Compounds similar to this compound have shown high inhibition rates against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Moderate activity was observed against Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications on the thiophene ring can enhance antibacterial efficacy .
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Staphylococcus aureus | 83.3% |
| Bacillus subtilis | 82.6% |
| Escherichia coli | 64.0% |
| Pseudomonas aeruginosa | 86.9% |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
- Compounds derived from thiophene exhibited significant inhibition of reactive oxygen species (ROS), with some derivatives showing up to 62% inhibition compared to ascorbic acid as a control .
Case Studies
Several case studies have highlighted the therapeutic potential of thiophene derivatives:
- Cancer Therapy : In vitro studies demonstrated that certain thiophene-based compounds induce cell cycle arrest in cancer cell lines, leading to increased apoptosis after prolonged exposure. The most promising compounds showed selective activity against lung cancer cells (A549), suggesting a targeted approach for cancer therapy .
- Inflammation Models : In animal models of inflammation, thiophene derivatives have been shown to reduce inflammatory markers significantly, indicating their potential use in treating inflammatory diseases such as arthritis and atherosclerosis .
Q & A
Q. Advanced SAR Studies
- Substituent Variation : Replace thiophen-2-ylmethyl with furan- or phenylmethyl groups to assess electronic effects on binding.
- Positional Isomerism : Compare thiophen-2-yl vs. thiophen-3-yl derivatives for steric compatibility with target sites .
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., kinases, GPCRs) .
How should solubility and stability challenges be addressed during experimental handling?
Q. Basic Stability Protocols
- Solubility : Use DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for biological assays .
- Storage : Store at -20°C under inert gas (N/Ar) to prevent thiophene oxidation. Monitor degradation via HPLC .
What methodologies assess the pharmacokinetic (PK) profile of this compound in vivo?
Q. Advanced PK Evaluation
- Rat Snapshot Studies : Oral dosing (e.g., 20 mg/kg) followed by plasma LC-MS/MS analysis over 24 hours. Measure liver exposure for off-target effects .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .
How can computational modeling predict interactions of cyclopropanesulfonamides with biological targets?
Q. Advanced Computational Methods
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) : Simulate binding kinetics (e.g., RMSD plots) to assess target-ligand stability .
What precautions are necessary when modifying the thiophene moiety?
Q. Basic Reaction Design
- Protection Strategies : Use Boc or Fmoc groups to shield the thiophene sulfur during cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Avoid Strong Oxidants : Replace peroxides with TEMPO/air for controlled oxidations to prevent ring cleavage .
How should researchers resolve contradictions in spectroscopic or crystallographic data?
Q. Advanced Data Analysis
- Multi-Technique Validation : Cross-check NMR assignments with HSQC/HMBC and X-ray data. For crystallographic discrepancies (e.g., R-factor > 0.05), re-refine using SHELXL with additional restraints .
- Dynamic Effects : Consider rotameric flexibility in sulfonamide conformers via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
